molecular formula C16H18ClF3N4 B10935042 N'-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-N,N-dimethylpropane-1,3-diamine

N'-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-N,N-dimethylpropane-1,3-diamine

Cat. No.: B10935042
M. Wt: 358.79 g/mol
InChI Key: CMGKCKLWOVJGJH-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethyl group, and a pyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with trifluoromethylpyrimidine under specific conditions to form an intermediate compound. This intermediate is then reacted with N-(3-dimethylaminopropyl)amine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in structure but with different substituents.

    Heparinoid: Shares some structural features but differs in biological activity.

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE is unique due to its combination of a chlorophenyl group, a trifluoromethyl group, and a pyrimidinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C16H18ClF3N4

Molecular Weight

358.79 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C16H18ClF3N4/c1-24(2)9-3-8-21-15-22-13(10-14(23-15)16(18,19)20)11-4-6-12(17)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,21,22,23)

InChI Key

CMGKCKLWOVJGJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl

Origin of Product

United States

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